Episyringaresinol 4'-O-β-D-glucopyranoside

Vue d'ensemble

Description

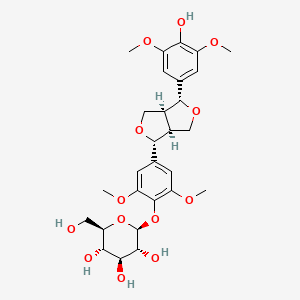

Episyringaresinol 4’-O-beta-D-glncopyranoside is a naturally occurring lignan glycoside isolated from the plant Alhagi sparsifolia Shap. This compound has garnered attention due to its potential neuroinflammatory inhibitory properties . It is a phenylpropanoid lignan, which is a class of compounds known for their diverse biological activities.

Applications De Recherche Scientifique

Episyringaresinol 4’-O-beta-D-glncopyranoside has several scientific research applications:

Chemistry: It is used as a reference compound in the study of lignan biosynthesis and metabolism.

Biology: The compound is studied for its neuroinflammatory inhibitory properties, making it a potential candidate for neuroprotective agents.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating neuroinflammatory conditions and other diseases.

Industry: It is used in the development of natural product libraries for drug discovery and development

Mécanisme D'action

Target of Action

Episyringaresinol 4’-O-beta-D-glncopyranoside, also known as (-)-Syringaresinol 4-O-β-D-glucopyranosi, is a natural potential neuroinflammatory inhibitor . It has been found to inhibit the proliferation of human promyelocytic HL-6 cells . The compound’s primary target is the NO production in LPS-induced N9 microglial cells .

Mode of Action

The compound interacts with its targets by inhibiting NO production in LPS-induced N9 microglial cells . This inhibition occurs in a dose-independent manner . It also inhibits the proliferation of human promyelocytic HL-6 cells through G (1) arrest and induction of apoptosis .

Result of Action

The result of Episyringaresinol 4’-O-beta-D-glncopyranoside’s action is the inhibition of NO production in LPS-induced N9 microglial cells . This leads to a potential reduction in neuroinflammation . Additionally, the compound induces G (1) arrest and apoptosis in human promyelocytic HL-6 cells, inhibiting their proliferation .

Analyse Biochimique

Biochemical Properties

Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells

Cellular Effects

In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit NO production in a dose-independent manner

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Episyringaresinol 4’-O-beta-D-glncopyranoside typically involves the glycosylation of episyringaresinol with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids or glycosyltransferases .

Industrial Production Methods: Industrial production of Episyringaresinol 4’-O-beta-D-glncopyranoside is less common due to its natural abundance. extraction from plant sources like Alhagi sparsifolia Shap is a feasible method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Episyringaresinol 4’-O-beta-D-glncopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with various functional groups .

Comparaison Avec Des Composés Similaires

Syringaresinol: Another lignan with similar neuroinflammatory inhibitory properties.

Pinoresinol: Known for its antioxidant and anti-inflammatory activities.

Secoisolariciresinol: Exhibits estrogenic and antioxidant properties

Uniqueness: Episyringaresinol 4’-O-beta-D-glncopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts. This glycosylation also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Episyringaresinol 4'-O-beta-D-glncopyranoside is a glycosylated lignan compound, primarily isolated from the plant Alhagi sparsifolia. This compound has garnered attention due to its diverse biological activities, particularly in the fields of neuroprotection, cancer treatment, and antioxidant properties. This article delves into its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

Episyringaresinol 4'-O-beta-D-glncopyranoside has a molecular formula of C28H36O13 and a molecular weight of approximately 580.6 g/mol. Its structure features a furofuran moiety and a glucopyranoside unit, which contribute to its unique properties and biological activities.

1. Antioxidant Properties

Episyringaresinol 4'-O-beta-D-glncopyranoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in cells. This property is crucial in preventing various diseases linked to oxidative stress, including neurodegenerative disorders.

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. In vitro experiments using PC12 cells treated with corticosterone (CORT) demonstrated that Episyringaresinol 4'-O-beta-D-glncopyranoside could enhance cell viability and reduce apoptosis. The compound was found to modulate key proteins involved in the apoptotic pathway:

- Upregulation of BDNF (Brain-Derived Neurotrophic Factor)

- Inhibition of caspase-3 activity

- Reduction of lactate dehydrogenase (LDH) leakage , indicating decreased cell damage .

The compound's mechanism appears to involve the inhibition of mitochondrial apoptotic pathways and activation of CREB signaling pathways, which are vital for neuronal survival and function.

3. Anti-Cancer Activity

Episyringaresinol 4'-O-beta-D-glncopyranoside has shown potential as a chemotherapeutic agent. It inhibits the proliferation of human promyelocytic HL-6 cells by inducing G(1) arrest and promoting apoptosis. This suggests its applicability in cancer treatment, particularly for hematological malignancies .

Research Findings

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| Study on Neuroprotection | PC12 Cells | 5-20 μM | Increased cell viability, reduced apoptosis, upregulation of BDNF |

| Cancer Proliferation Inhibition | HL-6 Cells | Varies | Induced G(1) arrest, apoptosis induction |

Case Studies

- Neuroprotective Mechanism : In an experimental model using PC12 cells, treatment with Episyringaresinol 4'-O-beta-D-glncopyranoside significantly improved mitochondrial membrane potential and reduced intracellular calcium levels, demonstrating its protective role against neurotoxicity induced by corticosterone .

- Cancer Treatment Potential : A study investigating the effects on HL-6 cells revealed that the compound could inhibit cell growth effectively through apoptosis induction, suggesting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.